molecular formula C5H8O4 B1590615 (R)-(+)-4-(Methoxymethyl)-1,3-dioxolan-2-one CAS No. 185836-34-4

(R)-(+)-4-(Methoxymethyl)-1,3-dioxolan-2-one

Cat. No.: B1590615
CAS No.: 185836-34-4
M. Wt: 132.11 g/mol
InChI Key: DNSGQMOSYDHNHO-SCSAIBSYSA-N
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Description

®-(+)-4-(Methoxymethyl)-1,3-dioxolan-2-one is a chiral compound with significant importance in various fields of chemistry and industry This compound is known for its unique structural features, which include a dioxolane ring substituted with a methoxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(+)-4-(Methoxymethyl)-1,3-dioxolan-2-one typically involves the reaction of a suitable chiral precursor with formaldehyde and methanol under acidic or basic conditions. One common method is the acid-catalyzed cyclization of a chiral diol with formaldehyde, followed by methylation to introduce the methoxymethyl group. The reaction conditions often require careful control of temperature and pH to ensure high yield and enantiomeric purity.

Industrial Production Methods

In an industrial setting, the production of ®-(+)-4-(Methoxymethyl)-1,3-dioxolan-2-one may involve continuous flow processes to enhance efficiency and scalability. Catalysts such as Lewis acids or bases are employed to facilitate the cyclization and methylation steps. The use of chiral catalysts or auxiliaries can further improve the enantiomeric excess of the final product.

Chemical Reactions Analysis

Types of Reactions

®-(+)-4-(Methoxymethyl)-1,3-dioxolan-2-one undergoes various chemical reactions, including:

    Oxidation: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the dioxolane ring to diols or other reduced forms.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles like halides or amines can be used in the presence of suitable catalysts or under specific reaction conditions.

Major Products Formed

The major products formed from these reactions include:

  • Aldehydes or carboxylic acids from oxidation.
  • Diols or other reduced compounds from reduction.
  • Various substituted derivatives from nucleophilic substitution.

Scientific Research Applications

®-(+)-4-(Methoxymethyl)-1,3-dioxolan-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in asymmetric synthesis and as a precursor for the synthesis of complex molecules.

    Biology: The compound is studied for its potential biological activity and as a probe in biochemical assays.

    Medicine: It is explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of specialty chemicals, polymers, and as a solvent or reagent in various industrial processes.

Mechanism of Action

The mechanism of action of ®-(+)-4-(Methoxymethyl)-1,3-dioxolan-2-one involves its interaction with specific molecular targets and pathways. The compound’s chirality plays a crucial role in its binding affinity and selectivity towards these targets. In biochemical assays, it may act as an inhibitor or activator of enzymes, influencing metabolic pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (S)-(-)-4-(Methoxymethyl)-1,3-dioxolan-2-one
  • 4-(Hydroxymethyl)-1,3-dioxolan-2-one
  • 4-(Methoxymethyl)-1,3-dioxane-2-one

Uniqueness

®-(+)-4-(Methoxymethyl)-1,3-dioxolan-2-one is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. Compared to its enantiomer (S)-(-)-4-(Methoxymethyl)-1,3-dioxolan-2-one, the ®-(+)-isomer may exhibit different reactivity and selectivity in asymmetric synthesis and biological applications. The presence of the methoxymethyl group also differentiates it from other dioxolane derivatives, providing unique opportunities for functionalization and application in various fields.

Properties

IUPAC Name

(4R)-4-(methoxymethyl)-1,3-dioxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O4/c1-7-2-4-3-8-5(6)9-4/h4H,2-3H2,1H3/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNSGQMOSYDHNHO-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1COC(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC[C@@H]1COC(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20547245
Record name (4R)-4-(Methoxymethyl)-1,3-dioxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20547245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185836-34-4
Record name (4R)-4-(Methoxymethyl)-1,3-dioxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20547245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4R)-4-(methoxymethyl)-1,3-dioxolan-2-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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